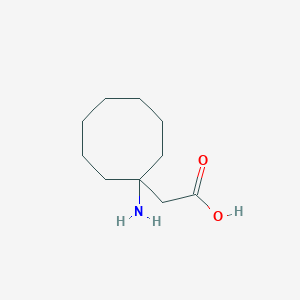

(1-Aminocyclooctyl)acetic acid

Übersicht

Beschreibung

(1-Aminocyclooctyl)acetic acid is a chemical compound with the molecular formula C10H19NO2 . It contains a total of 32 bonds, including 13 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 eight-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic primary amine, and 1 hydroxyl group .

Molecular Structure Analysis

The molecular structure of (1-Aminocyclooctyl)acetic acid includes an eight-membered ring, a carboxylic acid group (aliphatic), a primary amine group (aliphatic), and a hydroxyl group . The molecule contains a total of 32 bonds, including 13 non-H bonds, 1 multiple bond, and 2 rotatable bonds .Wissenschaftliche Forschungsanwendungen

Kombucha Fermentation and Acetic Acid Production

(1-Aminocyclooctyl)acetic acid: plays a role in kombucha fermentation. Kombucha is a traditional, slightly sweet, acidic, and carbonated beverage made using a symbiotic culture of bacteria and yeast (SCOBY). Researchers have studied the dynamics of pH, SCOBY biomass formation, and acetic acid production during kombucha fermentation using different tea types (black, green, and oolong). The highest acetic acid production rates were observed with non-conventional substrate oolong tea .

Functional Acetic Acid Bacteria (AAB)

AAB form bacterial films on the surface of alcoholic solutions and convert ethanol to acetic acid. These bacteria also produce bioactive compounds. Researchers have isolated and selected functional AAB strains from farm-produced vinegars. Understanding the properties of AAB, including their ability to produce acetic acid, is crucial for industrial applications .

Biosynthesis and Metabolic Flow Regulation

The biosynthesis of acetic acid from pyruvate is essential. It enzymatically and dynamically converts the metabolic flow from glycolysis to the TCA cycle into glycolysis-acetic acid biosynthesis. Acetate stimulates jasmonic acid (JA) biosynthesis, which responds to specific gene networks. This metabolic pathway has implications in plant defense and signaling .

Wirkmechanismus

Target of Action

It’s worth noting that acetic acid, a related compound, acts as an antimicrobial agent used to treat susceptible infections .

Mode of Action

Acetic acid, a structurally similar compound, is known to act as an antimicrobial agent .

Biochemical Pathways

It’s worth noting that 1-aminocyclopropane-1-carboxylic acid (acc), a related compound, plays a signaling role independent of its biosynthesis . ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) .

Pharmacokinetics

It’s worth noting that the angiotensin-converting enzyme (ace) inhibitors, a class of drugs that includes compounds with similar structures, have complicated and poorly characterized pharmacokinetics .

Result of Action

It’s worth noting that 1-aminocyclopropane-1-carboxylic acid (acc), a related compound, plays a signaling role independent of its biosynthesis .

Action Environment

It’s worth noting that 1-aminocyclopropane-1-carboxylic acid (acc), a related compound, is transported throughout the plant over short and long distances, remotely leading to ethylene responses .

Eigenschaften

IUPAC Name |

2-(1-aminocyclooctyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c11-10(8-9(12)13)6-4-2-1-3-5-7-10/h1-8,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFDQYMRVKKWZFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001308291 | |

| Record name | 1-Aminocyclooctaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001308291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58885-97-5 | |

| Record name | 1-Aminocyclooctaneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58885-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminocyclooctaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001308291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

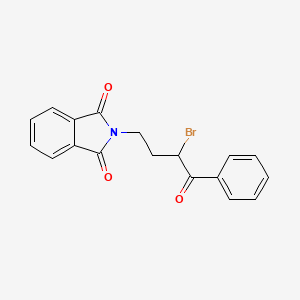

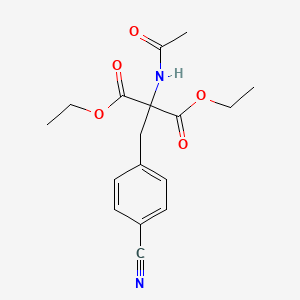

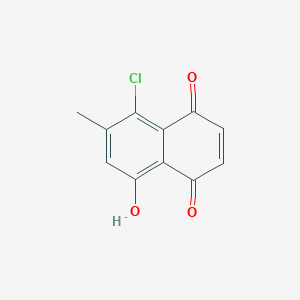

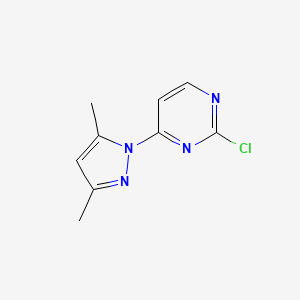

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

dioxo-lambda~6~-sulfane](/img/structure/B3032781.png)

![2-Benzylsulfanyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3032786.png)

![5-Amino[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B3032796.png)

![2,3-Dimethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B3032798.png)

![6-Bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3032799.png)

![(Bicyclo[2.2.1]hept-2-yl)methyl acetate](/img/structure/B3032801.png)